molecular formula C19H25N3O2 B7756778 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide

2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide

Cat. No.: B7756778
M. Wt: 327.4 g/mol
InChI Key: BNNIBXZZDRFYEA-UHFFFAOYSA-N
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Description

2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide is a complex organic compound characterized by the presence of an adamantane core, a phenyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of adamantane derivatives followed by hydrazinecarboxamide formation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of reduced hydrazinecarboxamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the hydrazinecarboxamide moiety can form hydrogen bonds and other interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantanecarboxylic acid: Shares the adamantane core but lacks the hydrazinecarboxamide moiety.

    Adamantanone: Contains the adamantane core with a ketone group instead of the hydrazinecarboxamide moiety.

    Adamantylacetic acid: Similar structure but with an acetic acid group instead of the phenylhydrazinecarboxamide.

Uniqueness

2-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)-2-phenylhydrazinecarboxamide is unique due to the combination of the adamantane core, phenyl group, and hydrazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(N-[2-(1-adamantyl)acetyl]anilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-18(24)21-22(16-4-2-1-3-5-16)17(23)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,13-15H,6-12H2,(H3,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNIBXZZDRFYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N(C4=CC=CC=C4)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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